molecular formula C22H19BrN8O2S3 B14920062 4-(3-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-sulfanyl-4H-1,2,4-triazol-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

4-(3-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-sulfanyl-4H-1,2,4-triazol-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No.: B14920062
M. Wt: 603.5 g/mol
InChI Key: HYUJHKXMXRLWMK-UHFFFAOYSA-N
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Description

4-(3-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of pyrazole, triazole, and thiadiazole moieties. These heterocyclic structures are known for their significant biological and pharmacological activities, making this compound a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 4-(3-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. For instance, the synthesis of the pyrazole moiety might involve the reaction of 4-bromopyrazole with appropriate reagents . The triazole and thiadiazole components are similarly synthesized through established organic reactions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds include other heterocyclic structures like imidazoles, pyrazolines, and triazoles.

Properties

Molecular Formula

C22H19BrN8O2S3

Molecular Weight

603.5 g/mol

IUPAC Name

4-[3-[4-[(4-bromopyrazol-1-yl)methyl]phenyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C22H19BrN8O2S3/c1-2-19-25-27-21(35-19)29-36(32,33)18-9-7-17(8-10-18)31-20(26-28-22(31)34)15-5-3-14(4-6-15)12-30-13-16(23)11-24-30/h3-11,13H,2,12H2,1H3,(H,27,29)(H,28,34)

InChI Key

HYUJHKXMXRLWMK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=NNC3=S)C4=CC=C(C=C4)CN5C=C(C=N5)Br

Origin of Product

United States

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